![molecular formula C14H15N5 B2501062 5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine CAS No. 1096957-99-1](/img/structure/B2501062.png)
5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine is a pyrrolopyrimidine derivative, which is a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities and presence in various biologically active molecules. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and their behaviors.
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines can involve multicomponent reactions, as seen in the generation of 6-aryl-5-(1-cyclohexen-1-yl)pyrrolo[2,3-d]pyrimidines through the reaction between 6-aminopyrimidines, dimedone, and arylglyoxal . This suggests that a similar approach could potentially be applied to synthesize the compound , using appropriate starting materials and reaction conditions tailored to introduce the pyridin-2-ylmethyl group at the relevant position.
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives can be elucidated using techniques such as NMR and X-ray diffraction . These methods provide information on the arrangement of atoms within the molecule and can reveal tautomeric forms, as seen in the case of dihydroazolopyrimidines . The presence of substituents such as the pyridin-2-ylmethyl group could influence the molecular conformation and tautomeric preferences of the compound.
Chemical Reactions Analysis
Pyrrolopyrimidine derivatives can participate in various chemical reactions, including tautomerism, which is a common phenomenon in azolopyrimidines . The reactivity of the compound could also be influenced by the presence of the pyridin-2-ylmethyl group, which may engage in interactions with other chemical entities or act as a directing group in certain reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine derivatives can be influenced by their molecular structure and substituents. For instance, the presence of different substituents can affect the compound's solubility, melting point, and stability . The hydrogen bonding potential, as seen in various pyrimidinone derivatives, can also play a significant role in the compound's solid-state architecture and intermolecular interactions .
Scientific Research Applications
Synthesis and Derivative Formation
- Pyrrolo[2,3-d]pyrimidines, including variants like 5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine, have been synthesized and studied for their potential in forming various derivatives and compounds. For instance, Khashi, Davoodnia, & Prasada Rao Lingam (2015) demonstrated the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by DMAP, showcasing the adaptability of pyrrolo[2,3-d]pyrimidine derivatives in creating complex structures (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
Chemical Reactions and Transformations
- Research by Gasparyan et al. (2016) involved creating novel compounds through the reaction of 6-imino-1,3-dimethyl-5-(pyrrolidin-2-ylidene)-5,6-dihydropyrimidine-2,4(1H,3H)-dione with substituted benzoyl chlorides. This study highlights the chemical reactivity of pyrrolo[2,3-d]pyrimidine derivatives and their potential in producing diverse chemical structures (Gasparyan et al., 2016).
Therapeutic Potential and Biological Activities
- The investigation of the anti-inflammatory activities of pyrrolo[2,3-d]pyrimidine derivatives by Mohamed, Kamel, & Abd El-hameed (2013) revealed that certain compounds exhibit significant anti-inflammatory properties. This suggests the potential therapeutic uses of pyrrolo[2,3-d]pyrimidine derivatives in medicine (Mohamed, Kamel, & Abd El-hameed, 2013).
Antimicrobial Applications
- Abdel-rahman, Bakhite, & Al-Taifi (2002) explored the synthesis of pyridothienopyrimidines and pyridothienotriazines with potential antimicrobial activities. This area of research is particularly significant in developing new antimicrobial agents, with pyrrolo[2,3-d]pyrimidine derivatives being key components (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Advanced Chemical Synthesis Techniques
- The work of Khashi, Davoodnia, & Chamani (2014) on the DMAP-catalyzed synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives showcases advanced synthesis techniques and the versatility of pyrrolo[2,3-d]pyrimidine in creating various chemically significant compounds (Khashi, Davoodnia, & Chamani, 2014).
Safety and Hazards
properties
IUPAC Name |
5,6-dimethyl-7-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-9-10(2)19(7-11-5-3-4-6-16-11)14-12(9)13(15)17-8-18-14/h3-6,8H,7H2,1-2H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSJMOLOMJTCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

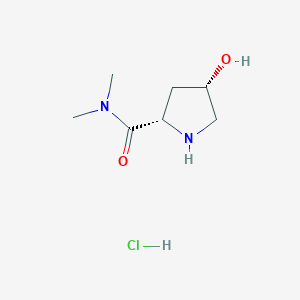
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2500981.png)
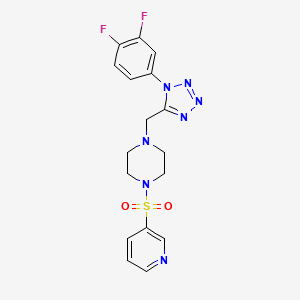
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2500986.png)
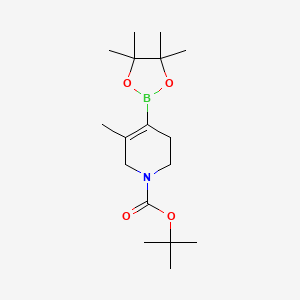
![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2500988.png)

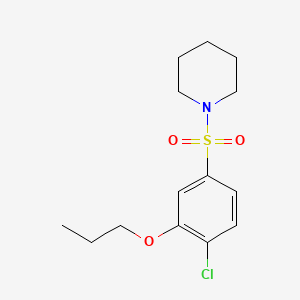
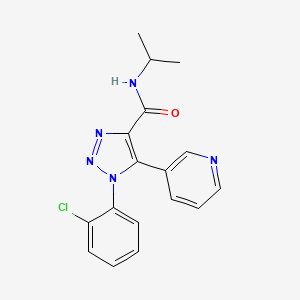

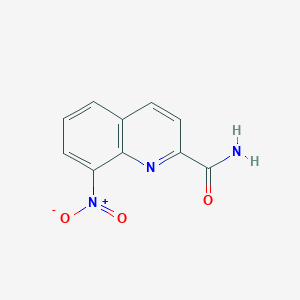
![6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2500997.png)
![4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2500998.png)
![2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2500999.png)